(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
Description
The compound “(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone” features a piperazine core substituted at the 1-position with a pyrazin-2-yl methanone group and at the 4-position with a 6-methylpyridazine moiety. This structure combines heteroaromatic systems (pyrazine and pyridazine) with a piperazine linker, a design common in medicinal chemistry for modulating receptor binding and pharmacokinetic properties.
Properties
IUPAC Name |
[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-pyrazin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-11-2-3-13(18-17-11)19-6-8-20(9-7-19)14(21)12-10-15-4-5-16-12/h2-5,10H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRXGERGBPCYRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution for Piperazine-Pyridazine Core Formation
The 6-methylpyridazin-3-yl-piperazine intermediate is synthesized via nucleophilic substitution of halogenated pyridazines with piperazine derivatives.
Reaction of 3,6-Dichloropyridazine with Piperazine
Procedure (adapted from):
- Substrate : 3,6-Dichloropyridazine (1.0 equiv) reacts with piperazine (1.2 equiv) in ethanol at reflux (78°C) for 12–16 hours.
- Workup : The mixture is cooled, filtered, and concentrated. The crude product is purified via recrystallization (ethyl acetate/hexane).
- Outcome : 3-Chloro-6-(piperazin-1-yl)pyridazine is obtained in 85–90% yield.
Modification for 6-Methyl Substituent :
Alternative Routes and Comparative Analysis
One-Pot Synthesis via Sequential Substitution and Acylation
A streamlined method combines both steps in a single reactor (adapted from):
- Step 1 : 3,6-Dichloropyridazine reacts with piperazine in ethanol at reflux.
- Step 2 : Without isolation, pyrazine-2-carbonyl chloride and triethylamine are added at 0°C.
- Yield : 68–72% overall, reducing purification steps.
Data Tables: Reaction Conditions and Outcomes
Table 1. Comparison of Acylation Methods
Table 2. Optimization of Nucleophilic Substitution
| Substrate | Piperazine Equiv | Time (h) | Yield (%) |
|---|---|---|---|
| 3,6-Dichloropyridazine | 1.2 | 16 | 85–90 |
| 3-Chloro-6-methylpyridazine | 1.5 | 12 | 88–92 |
Challenges and Solutions in Synthesis
Regioselectivity in Pyridazine Substitution
Purification of Hydrophilic Intermediates
- Issue : Piperazine derivatives often require chromatographic purification.
- Solution : Salt formation (e.g., HCl salt) improves crystallinity and reduces column use.
Chemical Reactions Analysis
Types of Reactions
(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous ether solvent.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-tubercular agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, in its role as an anti-tubercular agent, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes and metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations
The table below highlights structural differences between the target compound and related analogs:
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Yield (%) |
|---|---|---|---|
| (4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone (Target) | 6-methylpyridazin-3-yl, pyrazin-2-yl | Not provided | Not provided |
| (4-(4-Fluorobenzyl)piperazin-1-yl)(pyrazin-2-yl)methanone (7b) | 4-fluorobenzyl, pyrazin-2-yl | 300.13 | 20 |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | 4-aminophenyl, furan-2-yl | Not provided | Not provided |
| 2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47) | 4-(trifluoromethyl)phenyl, thiophen-2-yl | 368.36 (calculated) | 82 |
Key Observations :
- Heteroaromatic vs. Phenyl Substituents: The target compound’s pyridazine-pyrazine system contrasts with fluorobenzyl (7b), aminophenyl-furan (), or trifluoromethylphenyl-thiophene (MK47) moieties. These variations influence electronic properties (e.g., electron-withdrawing trifluoromethyl in MK47) and steric bulk .
- Synthetic Complexity : MK47, with a trifluoromethylphenyl group, achieved an 82% yield via HOBt/TBTU-mediated coupling, whereas fluorobenzyl derivative 7b had a lower yield (20%), possibly due to steric hindrance or reactivity challenges .
Physicochemical Properties
- NMR Data : The 13C NMR spectrum of 7b shows characteristic peaks at δ 165.0 (C=O) and δ 149.4–127.4 (aromatic carbons), which would differ in the target compound due to its pyridazine-pyrazine system .
- Solubility: The furan-2-yl methanone () may improve aqueous solubility compared to pyridazine/pyrazine systems, which are more lipophilic.
Biological Activity
The compound (4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a synthetic organic molecule with potential pharmacological applications. Its structure suggests interactions with various biological targets, making it a subject of interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₉H₂₀N₈O
- Molecular Weight : 376.4 g/mol
- CAS Number : 1226443-31-7
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Anti-tubercular Activity : The compound has shown promise in inhibiting the growth of Mycobacterium tuberculosis by targeting essential bacterial enzymes involved in metabolic pathways. This interaction disrupts the bacteria's ability to synthesize necessary biomolecules, leading to reduced viability.
- Phosphodiesterase Inhibition : Similar compounds have demonstrated the ability to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in inflammatory processes. Inhibition of PDE can lead to decreased production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
- Neurotransmitter Modulation : The piperazine moiety may interact with neurotransmitter receptors, potentially influencing serotonin and dopamine pathways, which are critical in mood regulation and neurological disorders.
Biological Activity Summary Table
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:
-
Study on Anti-tubercular Efficacy :
- A research study evaluated a series of piperazine derivatives for their anti-tubercular properties. Results indicated that modifications on the piperazine ring significantly influenced activity against Mycobacterium tuberculosis, highlighting the importance of structural features in designing effective agents .
- Inflammation Model Studies :
-
Neuropharmacological Assessment :
- A comparative analysis of piperazine derivatives showed varying degrees of affinity for serotonin receptors, indicating that these compounds could modulate neurotransmission and potentially serve as antidepressants or anxiolytics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
